3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a 1,3-diketone. The final step involves coupling the thiazole and pyrazole intermediates through an amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole share the thiazole ring structure.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring.
Uniqueness
3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide is unique due to the combination of the thiazole and pyrazole rings, which may confer distinct biological activities and chemical properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-10-11(2)24-13(20-10)8-9-19-17(23)15-14(16(18)22-21-15)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,19,23)(H3,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVIIUXPLXNMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCNC(=O)C2=C(C(=NN2)N)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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